Enhanced Lipophilicity for Membrane Permeability
The XLogP3 (a computed measure of lipophilicity) for 3,5-dibromo-4-methoxybenzaldehyde is 2.7 [1]. This is a critical parameter for predicting a compound's ability to cross biological membranes. In comparison, the unsubstituted analog 4-methoxybenzaldehyde has a significantly lower XLogP3 of 1.8 [2]. The 50% increase in calculated lipophilicity suggests a greater potential for oral absorption and blood-brain barrier penetration, making it a more attractive starting point for drug discovery programs focused on intracellular or CNS targets.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 4-Methoxybenzaldehyde: 1.8 |
| Quantified Difference | 50% increase in XLogP3 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability, a key driver for selecting lead candidates in early-stage drug discovery.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 1494332, 3,5-Dibromo-4-methoxybenzaldehyde. Retrieved April 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 31244, 4-Methoxybenzaldehyde. Retrieved April 2026. View Source
